1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound featuring a thiazole ring, a piperidine ring, and a phenyl group. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules
Preparation Methods
The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the activation of receptors, ultimately influencing cellular pathways and processes .
Comparison with Similar Compounds
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug that also contains a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole nucleus.
Ixabepilone: A chemotherapeutic agent featuring a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H21N3S/c1-14-17(22-15(2)20-14)12-21-10-8-18(13-19,9-11-21)16-6-4-3-5-7-16/h3-7H,8-12H2,1-2H3 |
InChI Key |
SSDFGQRDUUXQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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